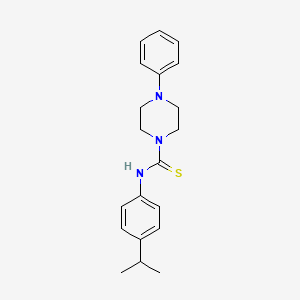
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as R-(-)-DOI, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor subtype. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI acts as a potent agonist of the 5-HT2A receptor subtype, which is primarily located in the central nervous system. Activation of this receptor subtype leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanism by which this compound(-)-DOI produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of glutamate and dopamine signaling in the brain.
Biochemical and Physiological Effects:
In addition to its effects on the serotonin system, this compound(-)-DOI has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate and blood pressure, alterations in body temperature, and changes in hormone levels. The compound has also been shown to produce neurotoxic effects in certain animal models, although the relevance of these findings to humans is unclear.
実験室実験の利点と制限
One advantage of using N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI in scientific research is its potent and selective agonist activity at the 5-HT2A receptor subtype. This allows researchers to selectively activate this receptor subtype and study its effects on neuronal activity and behavior. However, the compound's potent hallucinogenic effects may also pose a limitation, as they can interfere with behavioral assays and make it difficult to interpret results.
将来の方向性
There are several potential future directions for research involving N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI. One area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency. Another area of interest is the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia and depression. Finally, there is potential for the use of this compound(-)-DOI in the development of new treatments for these disorders, although much more research is needed before this can become a reality.
合成法
The synthesis of N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI involves several steps, including the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This is followed by a condensation reaction with 4-bromoaniline to form the intermediate product, which is then reduced to the final compound using lithium aluminum hydride.
科学的研究の応用
N-(4-isopropylphenyl)-4-phenyl-1-piperazinecarbothioamide(-)-DOI has been widely used in scientific research to study the serotonin system in the brain. It has been shown to induce hallucinations and alter perception, making it a valuable tool for studying the neural basis of consciousness and perception. Additionally, this compound(-)-DOI has been used to investigate the role of the 5-HT2A receptor in various psychiatric disorders, including schizophrenia and depression.
特性
IUPAC Name |
4-phenyl-N-(4-propan-2-ylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16(2)17-8-10-18(11-9-17)21-20(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNXTNUZXUFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)
![(3-{5-methyl-1-[3-(5-methyl-2-furyl)phenyl]-1H-pyrrol-2-yl}phenyl)amine](/img/structure/B5804536.png)

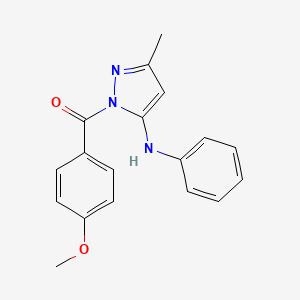

![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
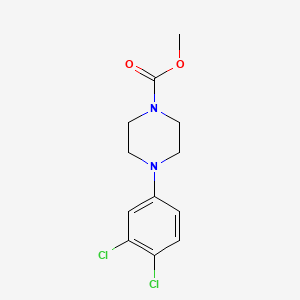
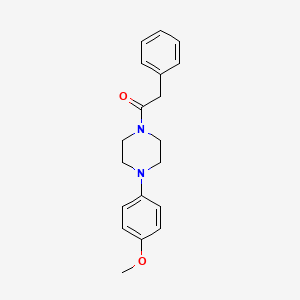
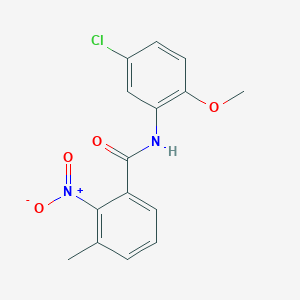
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)